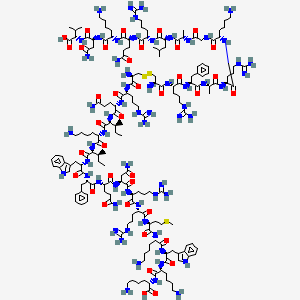
186359-65-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
β-Amyloid (1-34) has several scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in the formation of amyloid plaques in Alzheimer’s disease.
Medicine: Studied for its potential as a therapeutic target in Alzheimer’s disease research.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting amyloid plaques
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (1-34) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: to a resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and purification.
Industrial Production Methods: Industrial production of β-Amyloid (1-34) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: β-Amyloid (1-34) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized peptide derivatives.
Reduction: Reduction reactions can modify specific amino acid residues within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution reactions: Use of specific amino acid derivatives and coupling reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can result in the formation of reduced peptide forms .
Wirkmechanismus
The mechanism of action of β-Amyloid (1-34) involves its aggregation into amyloid plaques, which are characteristic of Alzheimer’s disease. The peptide interacts with various molecular targets, including cell surface receptors and enzymes, leading to neurotoxicity and cell death. The pathways involved include oxidative stress, inflammation, and disruption of cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
β-Amyloid (1-40): A longer peptide consisting of 40 amino acids, also associated with Alzheimer’s disease.
β-Amyloid (1-42): A longer peptide consisting of 42 amino acids, known for its higher propensity to form amyloid plaques.
β-Amyloid (16-20): A shorter peptide fragment used in studies of amyloid aggregation
Uniqueness: β-Amyloid (1-34) is unique due to its specific sequence and length, which allows it to be used as a model peptide for studying the aggregation and toxicity of amyloid peptides. Its shorter length compared to β-Amyloid (1-40) and β-Amyloid (1-42) makes it easier to synthesize and study in laboratory settings .
Eigenschaften
CAS-Nummer |
186359-65-9 |
|---|---|
Molekularformel |
C₁₇₀H₂₅₃N₄₇O₅₂ |
Molekulargewicht |
3787.20 |
Sequenz |
One Letter Code: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


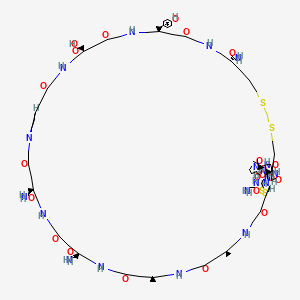
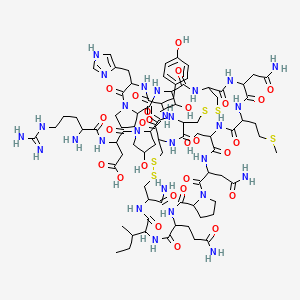
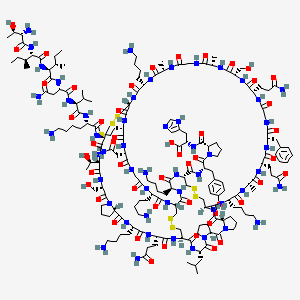
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)

![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)
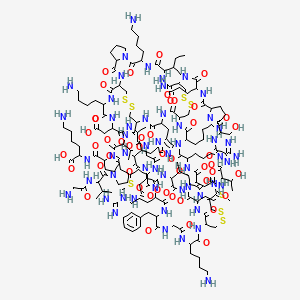
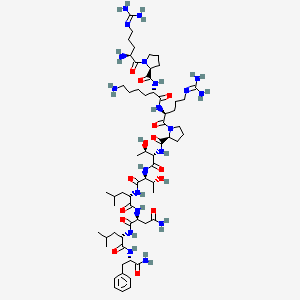
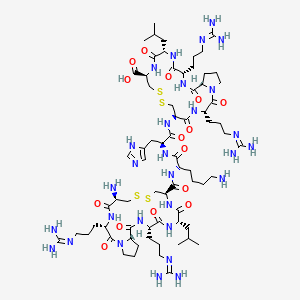
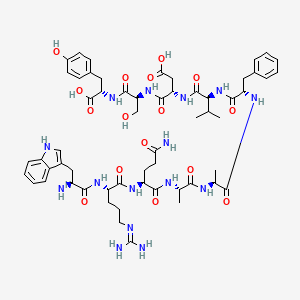
![[Glu27]-PKC (19-36)](/img/structure/B612418.png)
